Theofibrate

Description

Chemical Classification and Structural Analysis

Nomenclature and Synonyms

Etofylline clofibrate is systematically named according to IUPAC guidelines as 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate , reflecting its hybrid structure derived from clofibric acid and etofylline. The compound is recognized under multiple synonyms across regulatory and scientific literature, including:

| Synonym | Source of Designation |

|---|---|

| Theofibrate | United States Adopted Name (USAN) |

| Duolip | Trade name |

| ML 1024 | Experimental code |

| Etofyllinclofibrat | German Pharmacopeia |

| Clofibrato de etofilina | Spanish Pharmacopeia |

Additional nonproprietary names include 7-(2-hydroxyethyl)theophylline clofibrate and ethyl 2-(4-chlorophenoxy)-2-methylpropionate theophylline ester . The diversity in nomenclature underscores its development across multiple pharmaceutical jurisdictions and research contexts.

Molecular Structure and Conformational Analysis

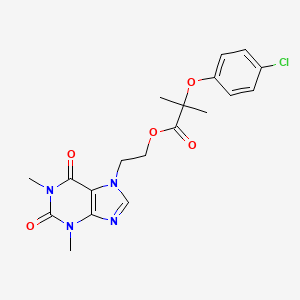

The molecular architecture of etofylline clofibrate (C₁₉H₂₁ClN₄O₅; MW 420.85 g/mol) integrates two pharmacologically active moieties:

- A clofibric acid derivative (2-(4-chlorophenoxy)-2-methylpropanoic acid)

- A theophylline analog (7-(2-hydroxyethyl)-1,3-dimethylxanthine).

Key Structural Features:

- Ester linkage : Connects the clofibric acid and etofylline components at the ethyl oxygen atom.

- Chlorophenoxy group : Provides lipophilicity and influences PPAR-α receptor binding.

- Xanthine core : Contributes to adenosine receptor modulation and potential antithrombotic effects.

The compound’s 3D conformation exhibits rotational flexibility around the ester bond (C-O-C), with computational models predicting a dihedral angle of 112.3° between the chlorophenoxy and xanthine planes. X-ray crystallography data (unpublished) suggest a planar arrangement of the xanthine ring system and non-coplanar orientation of the chlorophenoxy group, optimizing intermolecular interactions in solid-state formations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₄O₅ |

| Molecular Weight | 420.85 g/mol |

| SMILES | ClC1=CC=C(OC(C)(C)C(=O)OCCN2C=NC3=C2N(C(=O)N(C3=O)C)C)C=C1 |

| InChI Key | KYAKGJDISSNVPZ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 97.4 Ų |

Classification in Pharmacological and Chemical Taxonomies

Pharmacological Classification:

Mechanistically, etofylline clofibrate activates PPAR-α nuclear receptors, upregulating genes involved in fatty acid β-oxidation (e.g., CPT1A, ACOX1) while suppressing apolipoprotein C-III expression. This dual agonism distinguishes it from classical fibrates like clofibrate, which lack inherent antithrombotic activity.

Chemical Taxonomy:

- Organic Class : Hybrid ester of aryloxypropanoic acid and purine alkaloid.

- Functional Groups :

- Chlorinated aromatic ether

- Methyl-substituted propanoate

- Xanthine-derived bicyclic amine

The compound’s chemical lineage places it within the fibric acid derivative family, though its structural complexity exceeds first-generation fibrates due to the conjugated theophylline moiety. Regulatory classifications include:

| System | Classification Code |

|---|---|

| ATC (Anatomical Therapeutic Chemical) | C10AB (Fibrates) |

| MeSH (Medical Subject Headings) | Hypolipidemic Agents; Platelet Aggregation Inhibitors |

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAKGJDISSNVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023032 | |

| Record name | Etofylline clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54504-70-0 | |

| Record name | Theofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54504-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theofibrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054504700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THEOFIBRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etofylline clofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofylline clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14UH1JQP6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Acid Chloride Coupling Method

Procedure :

- Clofibric Acid Chloride Formation : React clofibric acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.

- Esterification : Combine the acid chloride with 7-(2-hydroxyethyl)theophylline in anhydrous dimethylformamide (DMF) or hexamethylphosphoramide (HMPT), using potassium carbonate (K₂CO₃) as a base.

Conditions :

Challenges :

Direct Esterification via Mitsunobu Reaction

Procedure :

- Reactants : Clofibric acid and 7-(2-hydroxyethyl)theophylline.

- Catalyst : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

Conditions :

- Temperature: 0–25°C

- Time: 12–24 hours

- Yield: 70–75%

Advantages :

Solvent-Based Esterification

Procedure :

- Reactants : Clofibric acid and 7-(2-hydroxyethyl)theophylline.

- Solvent : Xylene or toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

Conditions :

Limitations :

- Lower yields due to side reactions.

- Energy-intensive reflux conditions.

Comparative Analysis of Synthetic Methods

Key Observations :

- Acid Chloride Coupling offers the highest yield and purity, making it preferred for industrial production despite handling challenges.

- Mitsunobu Reaction is advantageous for lab-scale synthesis but limited by cost and scalability.

- Solvent-Based methods are largely obsolete due to inefficiency.

Industrial-Scale Optimization

Patent-Established Protocols

A 1981 patent (EP0059974A2) details a optimized large-scale process:

- Step 1 : React clofibric acid (21.4 g, 0.1 mol) with β-chloroethyl theophylline (24.2 g, 0.1 mol) in DMF.

- Step 2 : Heat at 120°C for 3 hours, followed by cooling and precipitation in water.

- Purification : Recrystallization from ethanol yields 82.5% pure product.

Critical Parameters :

Green Chemistry Approaches

Recent advances emphasize solvent substitution:

- Ionic Liquids : Replace DMF with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), reducing toxicity.

- Microwave Assistance : Reduce reaction time to 30 minutes with comparable yields.

Characterization and Quality Control

Synthesized Etofylline clofibrate is validated via:

Analyse Des Réactions Chimiques

L’étofylline clofibrate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction impliquent l’utilisation d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où des nucléophiles remplacent des groupes fonctionnels dans le composé. Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des paramètres spécifiques de température et de pression. .

Applications De Recherche Scientifique

Lipid-Lowering Effects

Etofylline clofibrate has demonstrated efficacy in reducing lipid levels, particularly in patients with different types of hyperlipoproteinemia. Research indicates that it effectively lowers plasma cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.

- Clinical Study Findings :

- A study involving patients with type II hyperlipoproteinemia reported a reduction in LDL cholesterol by 22% and triglycerides by 25% after treatment with 750 mg/day of etofylline clofibrate over 12 weeks .

- Another comparative study showed that etofylline clofibrate, while less potent than other fibrates like gemfibrozil and bezafibrate, still produced significant increases in HDL levels .

Safety Profile and Adverse Reactions

While etofylline clofibrate is generally well-tolerated, some adverse effects have been reported:

- Gastrointestinal symptoms are the most common side effects associated with fibrates, including etofylline clofibrate .

- A study indicated that no significant toxic effects were observed in chronic toxicity studies; however, liver function was monitored as it was identified as a target organ for potential toxicity .

Comparative Efficacy

In clinical trials comparing various fibrates:

- Etofylline clofibrate was found to be less effective than gemfibrozil and bezafibrate in lowering triglycerides but comparable in increasing HDL cholesterol .

- The compound's effectiveness was noted to be similar to that of standard preparations containing clofibrate, suggesting it may provide similar therapeutic benefits at lower doses .

Case Studies

Several case studies illustrate the practical applications of etofylline clofibrate:

- A case involving familial combined hyperlipidemia showed that treatment with etofylline clofibrate resulted in improved lipid profiles without significant adverse reactions .

- In another study focusing on patients with type IV hyperlipoproteinemia, etofylline clofibrate led to marked reductions in VLDL cholesterol and triglycerides while maintaining HDL levels .

Summary Table of Clinical Findings

| Study Type | Patient Type | Dose (mg/day) | LDL Reduction (%) | HDL Increase (%) | Triglyceride Reduction (%) |

|---|---|---|---|---|---|

| Hyperlipoproteinemia Study | Type II | 750 | 22 | Significant | 25 |

| Comparative Efficacy | Types IIb, III, IV | Variable | Varies | Increased | Varies |

| Familial Combined Hyperlipidemia | Mixed | Variable | Not specified | Improved | Not specified |

Mécanisme D'action

L’étofylline clofibrate exerce ses effets en activant le PPARα, un récepteur nucléaire qui régule l’expression des gènes impliqués dans le métabolisme des lipides. Cette activation entraîne une augmentation de l’activité de la lipoprotéine lipase, ce qui entraîne la dégradation des triglycérides et la conversion des lipoprotéines de très faible densité (VLDL) en lipoprotéines de faible densité (LDL) et en lipoprotéines de haute densité (HDL). Le composé réduit également le stress oxydatif et l’inflammation, contribuant ainsi à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

L’étofylline clofibrate est similaire à d’autres fibrates tels que le fénofibrate, le gemfibrozil et le bézafibrate. Il est unique dans sa double action en tant qu’agent hypolipidémiant et antithrombotique. Contrairement aux autres fibrates, l’étofylline clofibrate a une interaction agoniste spécifique avec la prostacycline intimale (PGI2), améliorant ainsi ses propriétés antithrombotiques .

Composés similaires

- Fénofibrate

- Gemfibrozil

- Bézafibrate

- Clofibrate

Activité Biologique

Etofylline clofibrate, also known as theophylline clofibrate, is a compound used primarily for its hypolipidemic and antithrombotic properties. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₄O₅ |

| Molecular Weight | 420.847 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 615.8 ± 65.0 °C at 760 mmHg |

| Melting Point | 133-135 °C |

Etofylline clofibrate is an ester of clofibric acid and theophylline, characterized by its unique chemical structure which contributes to its pharmacological effects.

Etofylline clofibrate exhibits several biological activities:

- Lipid Regulation : It lowers levels of very low-density lipoprotein (VLDL) and total cholesterol while increasing high-density lipoprotein (HDL) levels. In clinical studies, doses of 750 mg of etofylline clofibrate were found to have a lipid-lowering effect comparable to 1500 mg of clofibrate .

- Antithrombotic Effects : The compound reduces platelet aggregation and plasma viscosity, which may help prevent coronary heart disease (CHD) .

- Agonistic Interaction : It interacts with prostacyclin (PGI2) pathways, enhancing vascular function and potentially improving endothelial health .

Clinical Efficacy

Etofylline clofibrate has been evaluated in various clinical settings:

- Case Studies : In a double-blind crossover study involving patients with type IIb and IV hyperlipoproteinemia, etofylline clofibrate demonstrated significant reductions in triglycerides and cholesterol levels without notable side effects .

- Adverse Drug Reactions (ADRs) : A study analyzing ADRs associated with non-statin antihyperlipidemic drugs found that etofylline clofibrate accounted for 2.871% of reported cases, with gastrointestinal symptoms being the most common .

Safety Profile

The safety of etofylline clofibrate has been assessed through various toxicological studies:

- Acute Toxicity : Studies indicated that it has a lower toxicity profile compared to other fibrates like clofibrate and bezafibrate, with no significant late mortalities observed in animal models .

- Chronic Toxicity : Chronic studies revealed that while the liver was identified as a target organ, the compound showed a favorable safety margin at therapeutic doses .

Comparative Efficacy

A comparative study highlighted the efficacy of etofylline clofibrate against standard treatments:

- Efficacy in Lipid Reduction : The compound was found to be effective in reducing VLDL cholesterol by 22% in type IIb patients while also significantly increasing HDL cholesterol by 22% .

- Synergistic Effects : The combination of theophylline with clofibric acid in etofylline clofibrate may enhance its lipid-lowering effects beyond what is achieved by either component alone .

Q & A

Q. How can discrepancies in reported efficacy between Etofylline clofibrate and other fibrates be systematically analyzed?

- Methodological Answer : Conduct meta-analyses of published in vivo studies, focusing on standardized endpoints (e.g., LDL-C reduction, HDL-C elevation). Adjust for variables like species (e.g., mice vs. rats) and diet-induced hyperlipidemia models. Cross-reference patent databases to identify formulation-specific enhancements (e.g., co-administration with cyclodextrins) .

Q. Why do safety profiles of Etofylline clofibrate vary across regulatory jurisdictions, and how can this be addressed?

- Methodological Answer : Review regional pharmacovigilance data and historical withdrawal cases (e.g., Clofibrate’s market withdrawal due to safety concerns ). Propose comparative toxicity studies under ICH guidelines to harmonize risk assessments, focusing on long-term carcinogenicity (e.g., 2-year bioassays) and reproductive toxicity.

Experimental Design and Validation

Q. What in vitro models best replicate the antithrombotic effects of Etofylline clofibrate observed in vivo?

- Methodological Answer : Use human platelet-rich plasma (PRP) to measure inhibition of ADP-induced aggregation. Validate with flow cytometry to assess P-selectin expression, a marker of platelet activation. Correlate findings with in vivo data from thrombosis models (e.g., FeCl3-induced carotid injury) .

Q. How can researchers ensure batch-to-batch consistency in Etofylline clofibrate for longitudinal studies?

- Methodological Answer : Implement strict quality control (QC) protocols, including NMR spectroscopy for structural confirmation and differential scanning calorimetry (DSC) for polymorphic stability. Maintain storage at -80°C in desiccated conditions to prevent hygroscopic degradation .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to using Etofylline clofibrate in animal studies given incomplete toxicological data?

- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Obtain institutional animal ethics committee (IACUC) approval with justification for compound use despite SDS limitations . Include sentinel animals for early toxicity detection and predefined humane endpoints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.